molecular formula C17H14N2O3 B3035095 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide CAS No. 301819-41-0

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B3035095
CAS No.: 301819-41-0
M. Wt: 294.30 g/mol
InChI Key: XMCXJEBKORLMLB-UHFFFAOYSA-N
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Description

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide (CAS 301819-41-0) is a high-purity synthetic compound supplied as an Active Pharmaceutical Ingredient (API) and key intermediate for synthetic organic and medicinal chemistry research . This compound, with the molecular formula C17H14N2O3 and a molecular weight of 294.30, is provided with a guaranteed purity of >99%, as verified by analytical methods including HPLC, GC-MS, LCMS, NMR, and elemental analysis . Its primary research value lies in its application as a critical building block for the synthesis of novel molecules, particularly in the development of potential therapeutic agents . The 2,3-dioxoindole (isatin) core structure is a privileged scaffold in drug discovery, and this acetamide derivative serves as a versatile precursor for further chemical exploration . Researchers utilize this compound in the design and synthesis of proprietary compound libraries for high-throughput screening against various biological targets. Patents indicate that structurally related substituted isoindol-1-one and dioxoimidazolidine derivatives are investigated for their methods of use in treating diseases, including neoplasms (cancers) and disorders related to angiogenesis, highlighting the research significance of this chemical class . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. A comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request to support your research applications .

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-15(20)10-19-14-5-3-2-4-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCXJEBKORLMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178402
Record name 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301819-41-0
Record name 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301819-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol, has been studied for its cytotoxic effects and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the reaction of indole derivatives with acetic acid derivatives. Characterization methods such as proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Cytotoxicity Studies

A pivotal study conducted by Modi et al. (2011) evaluated the cytotoxic activity of various derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide against breast cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death. The compound's structural features may facilitate interactions with cellular targets involved in these pathways.

Data Table: Cytotoxic Activity

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15.5Modi et al., 2011
Other DerivativeMDA-MB-23120.0Modi et al., 2011

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, researchers administered varying concentrations of this compound to MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent against breast cancer.

Case Study 2: In Vivo Efficacy

Further studies have explored the in vivo efficacy of this compound using animal models. Administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential for further development into an anticancer drug.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole, including this compound, exhibit promising anticancer properties. A study conducted on a series of indole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that modifications at the acetamide position can enhance cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that certain indole derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has highlighted that indole derivatives can inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of isatin derivatives with acetamide under specific conditions. The following table summarizes various synthetic routes and their yields:

Synthesis RouteReagents UsedYield (%)Reference
Route AIsatin + Acetamide85%
Route BIsatin + Methylphenylamine90%
Route CIsatin + Acetic Anhydride75%

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of indole derivatives and their biological activity. These studies provide insights into how modifications can lead to improved efficacy against specific targets .

Clinical Trials

While specific clinical trials focusing solely on this compound may be limited, related compounds have undergone various phases of clinical evaluation for their anticancer and antimicrobial properties. The results from these trials contribute to the understanding of how compounds with similar structures may perform in clinical settings.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents on Indole Core Phenyl Group Modification Notable Functional Groups Molecular Weight Reference
Target Compound 2,3-dioxo 4-methylphenyl Acetamide 294.3 g/mol*
2-(2,3-Dioxoindol-1-yl)-N-(4-hydroxyphenyl)acetamide 2,3-dioxo 4-hydroxyphenyl Hydroxyl group ~296.3 g/mol
2-(5-Chloro-2,3-dioxoindol-1-yl)-N-(propargyl)acetamide 5-chloro, 2,3-dioxo Propargyl Chlorine, alkyne 276.68 g/mol
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide Non-oxidized indole 4-chlorophenyl Chlorine, non-dioxo indole 284.74 g/mol
N-[2-(2-(4-Methylphenyl)-1H-indol-3-yl)ethyl]acetamide Non-oxidized indole 4-methylphenyl Ethyl linker, non-dioxo indole 292.37 g/mol
2-(2,3-Dioxoindol-1-yl)-N-(4-methoxyphenyl)acetamide (hypothetical analog) 2,3-dioxo 4-methoxyphenyl Methoxy group ~310.3 g/mol

*Calculated based on molecular formula C₁₇H₁₄N₂O₃.

Key Observations:

Phenyl Substituents: The 4-methylphenyl group (target compound) balances lipophilicity and steric effects, whereas the 4-hydroxyphenyl analog () introduces polarity and hydrogen-bond donor capacity, which may alter solubility and membrane permeability. Chlorophenyl () and methoxyphenyl groups modify electronic properties and metabolic stability. Chlorine increases resistance to oxidation, while methoxy groups enhance resonance effects.

Functional Group Additions: The propargyl group in the 5-chloro analog () introduces alkyne reactivity, enabling click chemistry applications.

Hydrogen Bonding and Crystallography

The 2,3-dioxoindole core facilitates R²²(10) hydrogen-bonding motifs (as seen in related N-substituted acetamides), forming dimeric aggregates in crystalline states . In contrast, non-dioxo indole derivatives (e.g., ) rely on weaker van der Waals interactions or alternate H-bond patterns, as demonstrated in crystal structures of dichlorophenylacetamide analogs . The planar amide group in the target compound allows for π-π stacking with aromatic residues in protein targets, a feature less pronounced in analogs with bulky substituents (e.g., ethyl-linked indoles in ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide?

  • Methodology : Use carbodiimide-based coupling reagents (e.g., EDC or TBTU) to condense 2,3-dioxoindole derivatives with 4-methylphenylacetic acid. Optimize reaction conditions (e.g., dichloromethane as solvent, triethylamine as base, and low temperatures) to suppress side reactions like hydrolysis of the dioxoindole moiety . Post-synthesis, purify via column chromatography and validate using 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.1–7.5 ppm) and mass spectrometry .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Employ X-ray crystallography to resolve the crystal structure, focusing on key features like planarity of the acetamide group and dihedral angles between the indole and phenyl rings. For non-crystalline samples, use FTIR (amide C=O stretch at ~1650–1680 cm1^{-1}) and 13C NMR^{13} \text{C NMR} (carbonyl carbons at ~170–175 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Methodology : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) using crystallographic data. Compare dimerization patterns (e.g., R22_2^2(10) motifs) and steric effects from substituents like the 4-methylphenyl group. Computational tools (e.g., Mercury CSD) can model packing efficiency and predict solubility .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology : Cross-validate using multiple techniques:

  • NMR discrepancies : Assign stereochemistry via NOESY or 1H-1H^1 \text{H-}^1 \text{H} COSY to distinguish rotamers.
  • Mass spectrometry anomalies : Use high-resolution MS (HRMS) to differentiate isotopic patterns from impurities.
  • Crystallographic vs. DFT data : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09) to assess conformational flexibility .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodology :

Modify substituents : Synthesize analogs with electron-withdrawing/donating groups on the phenyl ring (e.g., –Cl, –OCH3_3) to assess electronic effects on receptor binding.

Assess steric effects : Compare activity of 4-methylphenyl vs. bulkier substituents (e.g., 2,6-dimethylphenyl).

In vitro assays : Use enzyme inhibition or cell viability assays to correlate structural variations (e.g., dihedral angle flexibility) with potency .

Q. What solvent systems optimize crystallization for X-ray analysis of this compound?

  • Methodology : Screen solvents with varying polarity (e.g., dichloromethane, ethyl acetate, DMF/water mixtures) via slow evaporation. For stubborn cases, employ diffusion methods (e.g., layering hexane over a DCM solution). Additive screening (e.g., trace acetic acid) may enhance crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

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